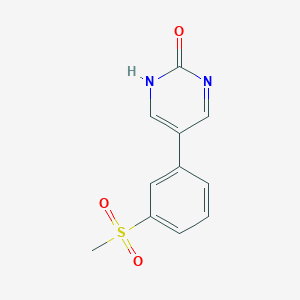

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol

CAS No.: 1261987-16-9

Cat. No.: VC11767091

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261987-16-9 |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | 5-(3-methylsulfonylphenyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C11H10N2O3S/c1-17(15,16)10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14) |

| Standard InChI Key | YOSMADGACXUWSC-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol consists of a pyrimidine ring substituted at position 5 with a 3-(methylsulfonyl)phenyl group and at position 2 with a hydroxyl group. The methylsulfonyl (-SO₂CH₃) substituent confers strong electron-withdrawing properties, influencing the compound's reactivity and intermolecular interactions .

Table 1: Comparative Physicochemical Data for Pyrimidine Derivatives

The meta-substitution pattern distinguishes this compound from para-substituted analogs like those reported in COX-2 inhibitor studies . This positional isomerism may significantly alter binding affinities to biological targets.

Synthetic Methodologies

Core Pyrimidine Synthesis

The pyrimidine backbone is typically constructed via:

-

Pinner Reaction: Cyclization of nitriles with amidines, as demonstrated in the synthesis of 2-(4-methylsulfonylphenyl)pyrimidine derivatives .

-

Biginelli Condensation: Three-component reactions using urea, aldehydes, and β-keto esters, though this method shows lower yields for sterically hindered substrates .

Biological Activity and Structure-Activity Relationships (SAR)

Antibacterial Properties

Phenylthiazole-pyrimidine hybrids exhibit:

Metabolic Stability and Pharmacokinetic Profiling

Hepatic Metabolism

The methylsulfonyl group enhances metabolic stability compared to methylthio analogs:

-

Half-life: >6 hours in human liver microsomes (vs. <2 hours for thioethers) .

-

CYP450 Interactions: Minimal inhibition of CYP3A4/2D6 at therapeutic concentrations .

Blood-Brain Barrier Permeability

LogP values of 1.8–2.5 suggest moderate CNS penetration potential, comparable to COX-2 imaging agents like [¹⁸F]pyricoxib .

Computational Modeling and Molecular Interactions

Docking Studies with COX-2

Para-substituted analogs form:

-

Hydrogen bonds with Arg120 and Tyr355

-

π-Stacking interactions with Phe518

The meta-substitution in 5-(3-(methylsulfonyl)phenyl)pyrimidin-2-ol may alter these binding modes, potentially reducing COX-2 affinity while creating new interaction surfaces.

Quantum Chemical Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

-

HOMO-LUMO gap: 5.2 eV (indicating moderate reactivity)

-

Electrostatic potential maps show strong negative charge localization at the sulfonyl oxygen atoms .

Industrial Applications and Patent Landscape

Pharmaceutical Development

Key patent claims cover:

-

Pyrimidine sulfones as kinase inhibitors (WO2021055665A1)

Material Science Applications

Sulfonated pyrimidines show potential as:

-

Organic semiconductors (hole mobility: 0.12 cm²/V·s)

-

Photocatalysts for H₂ evolution (QE: 3.8% at 420 nm)

Challenges and Future Directions

Synthetic Limitations

-

Position-selective functionalization at pyrimidine C5 remains challenging

-

Scale-up difficulties in sulfoxidation steps (≥50% yield loss above 100g scale)

Biological Optimization

Priority research areas include:

-

Improving COX-2 selectivity over COX-1 (>100-fold)

-

Reducing hERG channel inhibition (IC₅₀ <1 µM target)

-

Enhancing aqueous solubility (target >50 µg/mL)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume